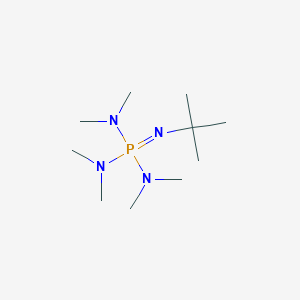
L-sérine-L-tyrosine 2-naphtylamide
Vue d'ensemble
Description
L-seryl-L-tyrosine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-seryl-L-tyrosine with the amino group of 2-naphthylamine .
Synthesis Analysis
The synthesis of L-seryl-L-tyrosine 2-naphthylamide involves the formal condensation of the carboxy group of L-seryl-L-tyrosine with the amino group of 2-naphthylamine . It’s also known as STN and is a synthetic peptide derivative.Molecular Structure Analysis
The molecular formula of L-seryl-L-tyrosine 2-naphthylamide is C22H23N3O4. Its average mass is 393.437 and its monoisotopic mass is 393.16886 .Physical And Chemical Properties Analysis
The physical and chemical properties of L-seryl-L-tyrosine 2-naphthylamide include a net charge of 0 and it acts as a Bronsted base . Its boiling point is 819.4±65.0 °C at 760 mmHg and its density is 1.358±0.06 g/cm3 .Applications De Recherche Scientifique
Dérivation biocatalytique
La L-tyrosine est un acide aminé aromatique, polaire et non essentiel qui contient un groupe hydroxyle phénolique, α-amino et α-carboxylique hautement réactif . La dérivation de ces groupes fonctionnels peut produire des produits chimiques, tels que la L-3,4-dihydroxyphénylalanine, la tyramine, l'acide 4-hydroxyphénylpyruvique et les alcaloïdes benzylisoquinoléine . Ces produits chimiques sont largement utilisés dans les industries pharmaceutiques, alimentaires et cosmétiques .
Dérivation catalysée par des enzymes
La dérivation de la L-tyrosine catalysée par des enzymes est une avancée récente dans le domaine . Ce processus implique l'utilisation de biocatalyseurs enzymatiques pour la dérivation de la L-tyrosine . Les dérivés obtenus ont des applications potentielles dans diverses industries .
Biosynthèse
Les stratégies de biosynthèse, y compris la fermentation microbienne et la catalyse enzymatique, offrent une approche alternative à la production de L-tyrosine . Ces méthodes peuvent produire de la L-tyrosine à partir de matières premières biomassiques dans des conditions respectueuses de l'environnement et quasi-sans carbone .
Production de produits chimiques à haute valeur ajoutée
La dérivation de la L-tyrosine génère une variété de produits chimiques à haute valeur ajoutée, tels que des composés aromatiques insaturés, des α-hydroxyacides et des alcools aromatiques . Ces produits chimiques sont couramment utilisés dans les industries de l'alimentation, pharmaceutique et chimique fine .
Composé chromogène
La L-sérine-L-tyrosine 2-naphtylamide peut être utilisée comme un composé chromogène . Ce sont des précurseurs de pigments incolores, endogènes ou exogènes, qui peuvent être transformés par des mécanismes biologiques en composés colorés .
Mécanisme D'action
Biochemical Pathways
The compound is involved in the enzymatic activity of cathepsin C, which is part of the larger proteolytic system in the cell. This system is responsible for the breakdown of proteins into their constituent amino acids, which can then be used in various biochemical pathways .
Result of Action
The action of L-seryl-L-tyrosine 2-naphthylamide on cathepsin C could potentially influence the activity of this enzyme, affecting the breakdown of proteins and the activation of serine proteases. This could have downstream effects on immune and inflammatory responses .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c23-19(13-26)21(28)25-20(11-14-5-9-18(27)10-6-14)22(29)24-17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12,19-20,26-27H,11,13,23H2,(H,24,29)(H,25,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQKGNBGUVFWNR-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24008-82-0 | |
| Record name | Ser-Tyr β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)
